molecular formula C9H11N3O B13340088 5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13340088
M. Wt: 177.20 g/mol
InChI Key: RRDZWMMRFVYDNA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a cyclopropyl group adds to its structural complexity and potential reactivity. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative followed by cyclization with a suitable pyridine precursor. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving consistent quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C9H11N3O/c13-9-7-5-10-11-8(7)3-4-12(9)6-1-2-6/h5-6H,1-4H2,(H,10,11)

InChI Key

RRDZWMMRFVYDNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3=C(C2=O)C=NN3

Origin of Product

United States

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